2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol
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Overview
Description
2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features both piperidine and pyrimidine rings. This structure is of interest due to its potential biological activity and its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol involves multiple steps starting from readily available starting materials. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine intermediate . The final product is obtained after deprotection and amide formation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Another heterocyclic compound with similar structural features.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone: A compound with both piperidine and pyridine rings.
Uniqueness
2-(2-Methylpiperidin-1-yl)pyrimidin-5-ol is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-4-2-3-5-13(8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |
InChI Key |
DWPFLJHPVHWJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=N2)O |
Origin of Product |
United States |
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